molecular formula C7H7IN2O2 B8731319 4-Iodo-2-methyl-3-nitrobenzenamine

4-Iodo-2-methyl-3-nitrobenzenamine

Cat. No. B8731319
M. Wt: 278.05 g/mol
InChI Key: XGQQDTBAMLGWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-methyl-3-nitrobenzenamine is a useful research compound. Its molecular formula is C7H7IN2O2 and its molecular weight is 278.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Iodo-2-methyl-3-nitrobenzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-2-methyl-3-nitrobenzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Iodo-2-methyl-3-nitrobenzenamine

Molecular Formula

C7H7IN2O2

Molecular Weight

278.05 g/mol

IUPAC Name

4-iodo-2-methyl-3-nitroaniline

InChI

InChI=1S/C7H7IN2O2/c1-4-6(9)3-2-5(8)7(4)10(11)12/h2-3H,9H2,1H3

InChI Key

XGQQDTBAMLGWRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])I)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well stirred solution of 2-methyl-3-nitroaniline (10 g, 66 mmol) in methanol (150 mL) was added sodium hydrogencarbonate (264 mmol) followed by 1.0 M solution of iodine monochloride (72 mmol) at room temperature. After stirring for 1 h, the solvent was removed, diluted with ether, washed with 10% aqueous sodium thiosulfate solution. The solvent was removed and the crude iodide was in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
264 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
72 mmol
Type
reactant
Reaction Step Two

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